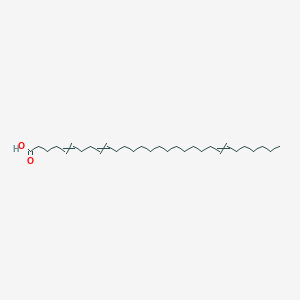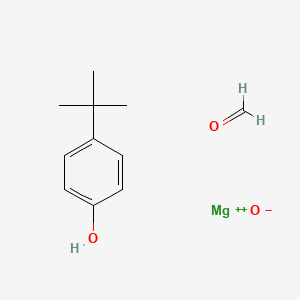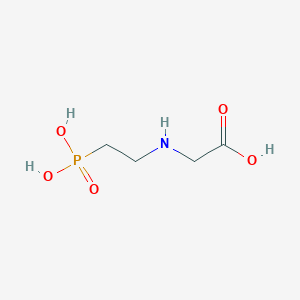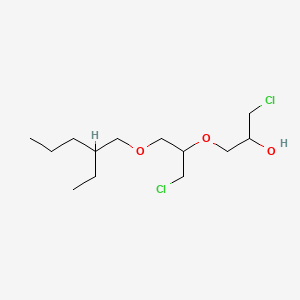![molecular formula C22H14O2 B14456424 1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) CAS No. 75142-99-3](/img/structure/B14456424.png)
1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) is an organic compound characterized by its unique structure, which includes two ethynylbenzene groups connected via a 1,3-phenylenebis(oxy) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) typically involves the reaction of 1,3-dihydroxybenzene with 3-ethynylbenzene derivatives under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Materials Science: The compound is explored for its potential in creating advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) exerts its effects involves interactions with molecular targets and pathways. Its structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and materials. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, materials science, or biological systems.
Comparaison Avec Des Composés Similaires
1,3-Bis(3-aminophenoxy)benzene: This compound shares a similar core structure but with amino groups instead of ethynyl groups.
1,1’-[1,3-Phenylenebis(oxy)]bis(3-bromobenzene): This compound has bromine atoms instead of ethynyl groups, leading to different reactivity and applications.
1,3-Bis(3-(3-phenoxyphenoxy)phenoxy)benzene: Another structurally related compound with phenoxy groups, used in different contexts.
Uniqueness: 1,1’-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene) is unique due to its ethynyl groups, which confer distinct reactivity and potential for forming complex structures. This makes it particularly valuable in materials science and organic synthesis, where such properties are highly sought after.
Propriétés
Numéro CAS |
75142-99-3 |
|---|---|
Formule moléculaire |
C22H14O2 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
1,3-bis(3-ethynylphenoxy)benzene |
InChI |
InChI=1S/C22H14O2/c1-3-17-8-5-10-19(14-17)23-21-12-7-13-22(16-21)24-20-11-6-9-18(4-2)15-20/h1-2,5-16H |
Clé InChI |
DEYXBGVXOXZAHF-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)OC2=CC(=CC=C2)OC3=CC=CC(=C3)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)


![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)





![(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone](/img/structure/B14456440.png)
